molecular formula C18H27N3O2 B4438971 2-(3-methyl-1-piperidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide

2-(3-methyl-1-piperidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide

Cat. No. B4438971
M. Wt: 317.4 g/mol
InChI Key: DHWKNIIVGINTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methyl-1-piperidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as MPAA and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

MPAA's mechanism of action is thought to involve the modulation of the sigma-1 receptor. It has been shown to increase the expression of neurotrophic factors and promote neuronal survival. Additionally, it has been found to inhibit the aggregation of beta-amyloid, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
MPAA has been found to have a number of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress. Additionally, it has been found to modulate the activity of various ion channels and receptors, including the NMDA receptor and the GABA receptor.

Advantages and Limitations for Lab Experiments

MPAA has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. Additionally, it has been found to have neuroprotective effects, which can be useful in studying neurodegenerative diseases.
However, there are also limitations to using MPAA in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, it has been shown to have off-target effects on other receptors, which can complicate its use in experiments.

Future Directions

There are several potential future directions for research on MPAA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory disorders such as multiple sclerosis.
Another potential future direction is the development of more selective sigma-1 receptor agonists. MPAA has off-target effects on other receptors, which can complicate its use in experiments. Developing more selective agonists could help to overcome this limitation and allow for more precise studies of the sigma-1 receptor.
Conclusion:
In conclusion, 2-(3-methyl-1-piperidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide, or MPAA, is a chemical compound that has potential therapeutic applications in the field of neuroscience. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions. While there are limitations to using MPAA in lab experiments, it remains a useful tool for studying the sigma-1 receptor and its role in various neurological disorders.

Scientific Research Applications

MPAA has been extensively studied in the field of neuroscience for its potential therapeutic applications. It has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in various neurological disorders. MPAA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-15-3-2-8-20(13-15)14-18(22)19-16-4-6-17(7-5-16)21-9-11-23-12-10-21/h4-7,15H,2-3,8-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWKNIIVGINTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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